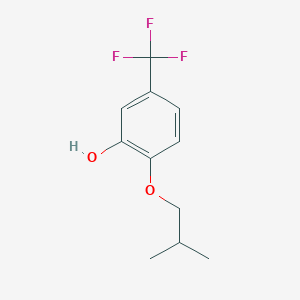![molecular formula C12H11N5O B1459971 3-(3,5-dimetilfenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona CAS No. 1082436-87-0](/img/structure/B1459971.png)
3-(3,5-dimetilfenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibidores de CDK2
Estos compuestos se han identificado como nuevos inhibidores de CDK2, que son objetivos atractivos para el tratamiento del cáncer . Han mostrado actividades citotóxicas superiores contra las líneas celulares MCF-7 y HCT-116, y actividad moderada contra HepG-2 .
Actividad Antimicrobiana
Algunos derivados de estos compuestos han mostrado actividad antimicrobiana . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.
Agentes Anticancerígenos
Estos compuestos se han asociado con propiedades anticancerígenas . Se ha encontrado que modulan la leucemia mieloide y el cáncer de mama, entre otros tipos de cáncer .
Tratamiento del VIH
Uno de los compuestos, Rilpivirina, que es un NNRTI de segunda generación de la familia de la diarylpirimidina, ha sido aprobado por la U.S. FDA para el tratamiento de individuos infectados con VIH-1 . Tiene una alta barrera genética para formar mutaciones de resistencia y generalmente requiere múltiples mutaciones para conferir resistencia significativa .
Propiedades Antifúngicas
Estos compuestos también se han asociado con propiedades antifúngicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifúngicos.
Actividad Antiparasitaria
Se ha encontrado que tienen propiedades antiparasitarias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiparasitarios.
Agentes Antihipertensivos
Estos compuestos se han asociado con propiedades antihipertensivas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antihipertensivos.
Agentes Antidiabéticos
Estos compuestos se han asociado con propiedades antidiabéticas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antidiabéticos.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and topoisomerase I, inhibiting their activity . These interactions are essential for its anticancer properties, as inhibition of these enzymes can lead to the suppression of cancer cell proliferation. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to bind to proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . It affects cell signaling pathways such as the PI3K/AKT pathway, leading to changes in cellular metabolism and promoting cell death. Furthermore, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2 and topoisomerase I, inhibiting their activity and preventing the progression of the cell cycle . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can interact with transcription factors, altering gene expression and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can lead to sustained inhibition of cellular functions and prolonged induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA and other nuclear components . The distribution of this compound within the body can affect its therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in inducing apoptosis and inhibiting cancer cell proliferation .
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMAMWIACYRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141517 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082436-87-0 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082436-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




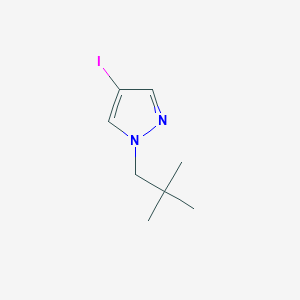

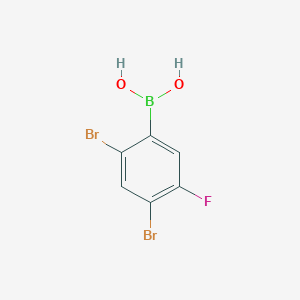

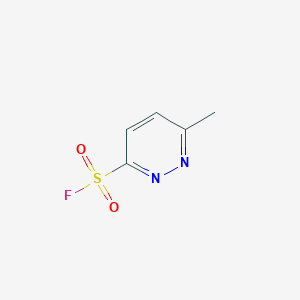


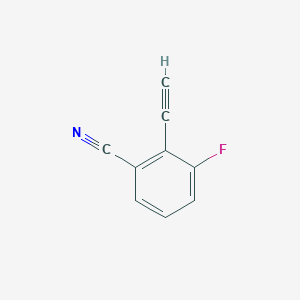
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
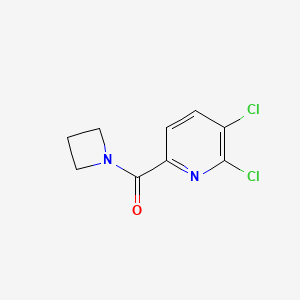
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)
